![molecular formula C20H19FN2O2S B11408435 N-{2-[(4-fluorophenyl)amino]-2-phenylethyl}benzenesulfonamide](/img/structure/B11408435.png)
N-{2-[(4-fluorophenyl)amino]-2-phenylethyl}benzenesulfonamide
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Overview
Description
N-{2-[(4-fluorophenyl)amino]-2-phenylethyl}benzenesulfonamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzenesulfonamide core with a substituted phenylethylamine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-fluorophenyl)amino]-2-phenylethyl}benzenesulfonamide typically involves a multi-step process. One common method starts with the reaction of 4-fluoroaniline with 2-bromo-1-phenylethanone under basic conditions to form the intermediate 2-[(4-fluorophenyl)amino]-2-phenylethanone. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-fluorophenyl)amino]-2-phenylethyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-{2-[(4-fluorophenyl)amino]-2-phenylethyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, this compound can modulate the expression of genes involved in various cellular processes, including cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-{2’-[(4-fluorophenyl)amino]-4,4’-bipyridin-2-yl}-4-methoxycyclohexanecarboxamide: This compound also features a fluorophenyl group and has been studied for its potential as a kinase inhibitor.
4-({[2-(4-fluorophenyl)ethyl]amino}methyl)benzoic acid: Known for its potential therapeutic applications in treating various diseases, including cancer and inflammation.
Uniqueness
N-{2-[(4-fluorophenyl)amino]-2-phenylethyl}benzenesulfonamide stands out due to its unique combination of a benzenesulfonamide core with a substituted phenylethylamine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19FN2O2S |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[2-(4-fluoroanilino)-2-phenylethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H19FN2O2S/c21-17-11-13-18(14-12-17)23-20(16-7-3-1-4-8-16)15-22-26(24,25)19-9-5-2-6-10-19/h1-14,20,22-23H,15H2 |
InChI Key |
WXRYKYHGKUMGOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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